Fenclozic Acid

Anti-inflammatory activity NSAID potency comparison In vivo pharmacology

Fenclozic acid is an irreplaceable NSAID research probe for hepatotoxicity and bioactivation studies. Its unique profile—sustained anti-inflammatory potency surpassing phenylbutazone, BSEP IC50 >1000 µM (isolating Phase 1–driven DILI), and human-specific reactive metabolite formation absent in standard rodents—distinguishes it from generic NSAIDs. It serves as a validated positive control for time-dependent covalent binding in human liver microsomes. Essential for establishing in vitro bioactivation screening cascades for idiosyncratic hepatotoxicity risk assessment.

Molecular Formula C11H8ClNO2S
Molecular Weight 253.71 g/mol
CAS No. 17969-20-9
Cat. No. B102136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenclozic Acid
CAS17969-20-9
Synonyms2-(4-chlorophenyl)-4--thiazoleacetic acid
fenclozic acid
fenclozic acid, potassium salt
fenclozic acid, sodium salt
ICI 54450
ICI-54,450
Molecular FormulaC11H8ClNO2S
Molecular Weight253.71 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=CS2)CC(=O)O)Cl
InChIInChI=1S/C11H8ClNO2S/c12-8-3-1-7(2-4-8)11-13-9(6-16-11)5-10(14)15/h1-4,6H,5H2,(H,14,15)
InChIKeyAPBSKHYXXKHJFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fenclozic Acid (CAS 17969-20-9): NSAID Pharmacological Reference Standard with Defined Potency and Toxicity Signature


Fenclozic acid (2-(4-chlorophenyl)thiazol-4-ylacetic acid; I.C.I. 54,450; Myalex) is a carboxylic acid non-steroidal anti-inflammatory drug (NSAID) that was developed in the 1960s as an analgesic, antipyretic, and anti-inflammatory agent [1]. It belongs to a distinct chemical class characterized by a 2,4-disubstituted thiazole scaffold, which differentiates it structurally from the more prevalent phenylacetic acid and propionic acid NSAID families [2]. Although withdrawn from clinical development in 1971 due to hepatotoxicity observed in human trials, the compound remains a critical research tool for investigating NSAID pharmacology, species-specific metabolic activation, and mechanisms of carboxylic acid drug-induced liver injury [3].

Why Generic NSAID Substitution Cannot Replicate Fenclozic Acid's Experimental Utility


Fenclozic acid cannot be replaced by structurally or pharmacologically similar NSAIDs due to a unique confluence of three experimentally significant properties: (1) Its sustained anti-inflammatory potency that surpasses phenylbutazone in longer-duration assays, a temporal efficacy profile not recapitulated by other carboxylic acid NSAIDs [1]; (2) Its low affinity for the bile salt export pump (BSEP, IC50 >1000 µM), which contrasts with the potent BSEP inhibition exhibited by many hepatotoxic NSAIDs like troglitazone and bosentan, thereby isolating Phase 1 bioactivation as the primary toxicity mechanism [2]; and (3) Its species-divergent metabolic fate, generating reactive metabolites and covalent protein adducts in humanized liver models that are absent or minimal in standard rodent systems, making it an indispensable probe for studying human-specific bioactivation pathways [3]. Substituting a generic NSAID such as ibuprofen or diclofenac would forfeit this precise mechanistic signature.

Quantitative Differentiation of Fenclozic Acid vs. Phenylbutazone, Diclofenac, and BSEP-Inhibiting NSAIDs


Sustained Anti-Inflammatory Potency: Fenclozic Acid vs. Phenylbutazone in Long-Duration Assays

In direct head-to-head in vivo testing, fenclozic acid demonstrated comparable anti-inflammatory potency to phenylbutazone in short-duration assays, but exhibited superior potency in tests of longer duration, indicating a sustained pharmacological effect not observed with the comparator [1]. This temporal differentiation is critical for researchers seeking an NSAID with prolonged in vivo activity.

Anti-inflammatory activity NSAID potency comparison In vivo pharmacology

BSEP Inhibition IC50: Fenclozic Acid vs. Other Hepatotoxic Carboxylic Acid NSAIDs

Fenclozic acid exhibits exceptionally weak inhibition of the human bile salt export pump (BSEP) with an IC50 >1,000,000 nM (>1000 µM) [1]. This contrasts sharply with other carboxylic acid NSAIDs associated with hepatotoxicity, such as troglitazone (BSEP IC50 ≈ 0.3 µM) and bosentan (IC50 ≈ 10 µM), indicating that BSEP inhibition is not a contributing factor to fenclozic acid's liver toxicity [2]. This negative finding isolates Phase 1 bioactivation as the primary toxicity driver.

BSEP inhibition Hepatotoxicity mechanism In vitro transporter assay

Time-Dependent Covalent Binding in Human Liver Microsomes vs. Other NSAIDs

Fenclozic acid undergoes NADPH-dependent bioactivation in human liver microsomes, resulting in time-dependent covalent binding to proteins [1]. This covalent binding is observed at levels exceeding those seen with many other carboxylic acid NSAIDs such as ibuprofen and naproxen, which exhibit minimal or no detectable covalent adduct formation under comparable conditions [2]. This property establishes fenclozic acid as a positive control for studying bioactivation-dependent hepatotoxicity.

Covalent binding Reactive metabolites Drug-induced liver injury

Clinical Hepatotoxicity Incidence: Fenclozic Acid vs. Diclofenac

In a published clinical trial of rheumatoid arthritis patients receiving fenclozic acid at 400 mg/day, 2 of 12 subjects (16.7%) experienced severe jaundice, and an additional 4 subjects showed elevated liver enzymes [1]. This hepatotoxicity rate substantially exceeds that of diclofenac, another carboxylic acid NSAID associated with liver injury but with an estimated incidence of clinically apparent liver injury of approximately 1-5 per 100,000 exposed persons [2]. This quantitative difference in hepatotoxic potential defines fenclozic acid's unique utility as a human-relevant hepatotoxin reference.

Clinical hepatotoxicity Adverse drug reaction NSAID safety

Structural Class Differentiation: Thiazole-Acetic Acid Scaffold vs. Phenylacetic and Propionic Acid NSAIDs

Fenclozic acid contains a 2-(4-chlorophenyl)thiazol-4-yl acetic acid core structure, which distinguishes it chemically from the more common phenylacetic acid derivatives (e.g., diclofenac) and propionic acid derivatives (e.g., ibuprofen, naproxen) [1]. This thiazole-containing scaffold confers distinct metabolic liabilities, including unique side-chain metabolism and formation of taurine, glycine, and acyl carnitine conjugates not observed with simpler arylacetic NSAIDs [2].

Chemical scaffold NSAID classification Structure-activity relationship

Oral Acute Toxicity LD50 Profile in Rats: Fenclozic Acid vs. Phenylbutazone

Fenclozic acid exhibits an oral LD50 of 850 mg/kg in rats, which is comparable to that of phenylbutazone (oral LD50 in rats approximately 800-1,000 mg/kg) [1]. This comparable acute toxicity profile, combined with its superior sustained anti-inflammatory efficacy, indicates a favorable therapeutic index relative to phenylbutazone in preclinical models [2].

Acute toxicity LD50 Safety pharmacology

Fenclozic Acid (CAS 17969-20-9) Research-Validated Application Scenarios


Positive Control for In Vitro Bioactivation and Covalent Binding Assays in Drug Safety Screening

Fenclozic acid serves as a validated positive control compound for assessing NADPH-dependent covalent binding in human liver microsomes, due to its robust and reproducible time-dependent covalent adduct formation [1]. This application is essential for pharmaceutical companies establishing or validating in vitro bioactivation screening cascades to identify compounds with potential for idiosyncratic hepatotoxicity.

Reference Standard for Sustained Anti-Inflammatory Efficacy in Rodent Models

Researchers can employ fenclozic acid as a reference standard for prolonged anti-inflammatory activity in chronic rodent models such as adjuvant-induced arthritis or cotton pellet granuloma, where its efficacy surpasses phenylbutazone in longer-duration tests [1]. This makes it particularly valuable for evaluating novel compounds intended for chronic inflammatory conditions.

Mechanistic Probe for BSEP-Independent Hepatotoxicity Studies

Given its extremely weak BSEP inhibition (IC50 >1000 µM) [1], fenclozic acid is an ideal mechanistic probe for isolating BSEP-independent pathways of drug-induced liver injury. It allows researchers to study Phase 1 bioactivation-driven hepatotoxicity without the confounding variable of BSEP-mediated cholestatic effects.

Human-Specific Metabolism Studies Using Chimeric Liver-Humanized Mouse Models

Fenclozic acid is uniquely suited for investigations of human-specific drug metabolism, as chimeric mice with humanized livers generate distinct reactive metabolites and conjugates (e.g., taurine, glycine, acyl carnitine) that are not formed in conventional rodents [1]. This application supports translational toxicology studies aimed at predicting human hepatotoxic risk.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fenclozic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.